![molecular formula C23H27NO4 B1203224 (2S)-2-({[(2,7-DIMETHYL-9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-4-METHYLPENTANOIC ACID CAS No. 132684-62-9](/img/structure/B1203224.png)
(2S)-2-({[(2,7-DIMETHYL-9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-4-METHYLPENTANOIC ACID
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de NPC-15669 implica la reacción de leucina con cloruro de fluorenil-9-metoxocarbonilo en condiciones básicas. La reacción típicamente tiene lugar en un solvente orgánico como diclorometano, con una base como trietilamina para neutralizar el ácido clorhídrico formado durante la reacción. El producto luego se purifica mediante recristalización o cromatografía .
Métodos de producción industrial
La producción industrial de NPC-15669 sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de solventes y reactivos de grado industrial, con un control estricto de las condiciones de reacción para asegurar un alto rendimiento y pureza. El producto final se somete a rigurosas medidas de control de calidad para cumplir con los estándares farmacéuticos .
Análisis De Reacciones Químicas
Tipos de reacciones
NPC-15669 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: NPC-15669 se puede oxidar en condiciones específicas para formar varios derivados oxidados.
Reducción: El compuesto se puede reducir a su derivado de amina correspondiente.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, derivados de amina reducidos y varios productos sustituidos dependiendo del nucleófilo utilizado .
Aplicaciones Científicas De Investigación
NPC-15669 tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como bloque de construcción para moléculas más complejas.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades inflamatorias, la reducción de la agregabilidad plaquetaria y la prevención de la reestenosis después de la angioplastia
Industria: Se utiliza en el desarrollo de fármacos antiinflamatorios y otros productos farmacéuticos.
Mecanismo De Acción
NPC-15669 ejerce sus efectos al inhibir la proliferación de células musculares lisas vasculares y reducir la agregabilidad plaquetaria. El compuesto bloquea la unión de las integrinas al endotelio vascular, evitando así la adhesión y migración celular. Este mecanismo es particularmente efectivo para reducir la inflamación y prevenir la reestenosis .
Comparación Con Compuestos Similares
Compuestos similares
Aspirina: Otro agente antiinflamatorio pero con un mecanismo de acción diferente.
Dexametasona: Un corticosteroide con propiedades antiinflamatorias.
Sulfasalazina: Se utiliza en el tratamiento de enfermedades inflamatorias intestinales
Singularidad
NPC-15669 es único en su capacidad para inhibir selectivamente la proliferación de células musculares lisas vasculares sin afectar la proliferación o migración de células endoteliales. Esta acción selectiva lo convierte en un candidato prometedor para prevenir la reestenosis después de la angioplastia y tratar otras afecciones inflamatorias .
Actividad Biológica
(2S)-2-({[(2,7-DIMETHYL-9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-4-METHYLPENTANOIC ACID, also known as N-(((2,7-dimethyl-9H-fluoren-9-yl)methoxy)carbonyl)-L-leucine or NPC-15669, is a complex organic compound with significant potential in medicinal chemistry. It features a fluorenyl group that enhances its stability and reactivity, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 381.5 g/mol. Its structural complexity arises from the incorporation of a methylpentanoic acid backbone alongside the fluorenyl moiety.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | |
Molecular Weight | 381.5 g/mol |
CAS Number | 132684-62-9 |
Biological Activity
Research indicates that NPC-15669 exhibits notable biological activity through various mechanisms:
- Enzyme Interaction : The compound has been shown to interact with specific enzymes, potentially modulating their activity. This interaction is critical in understanding its pharmacological effects.
- Receptor Modulation : Studies suggest that NPC-15669 may influence receptor pathways, which could lead to therapeutic benefits in conditions involving receptor dysfunction.
- Cell Proliferation Inhibition : NPC-15669 has demonstrated the ability to inhibit the proliferation of vascular smooth muscle cells and reduce platelet aggregability, indicating its potential in cardiovascular therapies.
The unique structural features of NPC-15669 allow it to modulate biological pathways effectively. The fluorenyl group enhances its binding affinity to biological targets, which is crucial for its action against various diseases. Understanding the specific molecular targets of NPC-15669 remains an area for further research.
Case Studies and Research Findings
Several studies have explored the biological activity of NPC-15669:
- In Vitro Studies : In vitro assays have shown that NPC-15669 can significantly inhibit cell growth in certain cancer cell lines, suggesting potential anti-cancer properties.
- Vascular Smooth Muscle Cells : Research has indicated that NPC-15669 inhibits the proliferation of vascular smooth muscle cells, which is beneficial in preventing vascular diseases.
Comparison with Related Compounds
To better understand the uniqueness of NPC-15669, it is essential to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-(9H-Fluoren-9-ylmethoxycarbonyl)glycine | Lacks dimethyl substitution | Less potent in biological assays |
(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)butanedioic acid | Contains a butanedioic acid moiety | Different biological activity profile |
(3R,5R)-7-(fluorenylmethoxycarbonylamino)heptanoic acid | Longer aliphatic chain | Potentially different pharmacokinetics |
Propiedades
IUPAC Name |
(2S)-2-[(2,7-dimethyl-9H-fluoren-9-yl)methoxycarbonylamino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-13(2)9-21(22(25)26)24-23(27)28-12-20-18-10-14(3)5-7-16(18)17-8-6-15(4)11-19(17)20/h5-8,10-11,13,20-21H,9,12H2,1-4H3,(H,24,27)(H,25,26)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHPSBSPFWAVPK-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C2COC(=O)NC(CC(C)C)C(=O)O)C=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C3=C(C2COC(=O)N[C@@H](CC(C)C)C(=O)O)C=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927775 | |
Record name | N-{[(2,7-Dimethyl-9H-fluoren-9-yl)methoxy](hydroxy)methylidene}leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70927775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132684-62-9 | |
Record name | N-(9H-(2,7-Dimethylfluoren-9-ylmethoxy)carbonyl)leucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132684629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{[(2,7-Dimethyl-9H-fluoren-9-yl)methoxy](hydroxy)methylidene}leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70927775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-({[(2,7-dimethyl-9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NPC-15669 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6JBN2T3Z4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of NPC 15669?
A1: NPC 15669 primarily acts by inhibiting the upregulation of the Mac-1 (CD11b/CD18) adhesion molecule on the surface of neutrophils. [, , ] This inhibition prevents neutrophils from adhering to the endothelium and migrating into inflamed tissues, effectively reducing neutrophil-mediated inflammation. [, , ]
Q2: Does NPC 15669 affect other neutrophil functions besides adhesion?
A2: While primarily known for inhibiting adhesion, NPC 15669 also influences other neutrophil functions. Studies show it can suppress granule exocytosis and the oxidative burst triggered by various receptor agonists, including fMet-Leu-Phe, LTB4, PAF, C5a, and IL-8. [] This suggests interference with receptor-coupled signal transduction pathways within neutrophils. []
Q3: How specific is NPC 15669's action on Mac-1? Does it affect other adhesion molecules?
A3: While NPC 15669 primarily targets Mac-1, research suggests it might influence other adhesion molecules depending on the stimulus. For instance, in antigen-induced inflammatory responses, NPC 15669 was found to prevent the increase in both ICAM-1 expression and neutrophil recruitment. []
Q4: Does NPC 15669 directly interact with the Mac-1 receptor, or does it interfere with its expression pathway?
A4: Current research suggests that NPC 15669 inhibits the upregulation of Mac-1 rather than directly blocking the receptor. [] The exact mechanism of this inhibition is still under investigation, but studies indicate that it may involve interference with tyrosine phosphorylation pathways crucial for integrin upregulation. []
Q5: What are the downstream consequences of NPC 15669's inhibition of neutrophil recruitment?
A5: Inhibiting neutrophil recruitment using NPC 15669 leads to several beneficial effects in various models of inflammation. These include:
- Reduced capillary permeability: This effect was observed in a rat model of the reversed passive Arthus reaction, indicating reduced vascular leakage and edema. []
- Decreased tissue myeloperoxidase activity: This finding points to a reduction in neutrophil infiltration and degranulation in inflamed tissues. [, , , , ]
- Improved organ function: Studies have shown improvements in lung function in models of acute lung injury [] and enhanced cardiac function following ischemia-reperfusion injury. [, ]
Q6: Has NPC 15669 demonstrated efficacy in preclinical models of disease?
A6: Yes, NPC 15669 has shown promise in several preclinical models:
- Sepsis: NPC 15669 significantly improved survival rates in a rat model of fecal peritonitis-induced sepsis, even when administered therapeutically. [] This effect was associated with the reversal of leukopenia and reduced neutrophil infiltration in the small intestine. []
- Acute Lung Injury: Pretreatment with NPC 15669 improved oxygenation and lung compliance in a rabbit model of ventilator-induced lung injury. [] Histological analysis revealed less lung damage and reduced leukocyte infiltration in the treated group. []
- Transplantation: NPC 15669 prolonged cardiac xenograft survival in a guinea pig-to-rat model, particularly when combined with complement inhibition. []
- Myocardial Ischemia-Reperfusion Injury: The compound attenuated the increase in regional platelet aggregability, reduced myocardial damage, and improved ventricular function in a pig model of ischemia-reperfusion. [, ]
- Colitis: In a rat model of acetic acid-induced colitis, NPC 15669 accelerated healing. []
Q7: Has NPC 15669 been tested in clinical trials?
A7: Currently, publicly available research primarily focuses on preclinical studies. Further research, including clinical trials, is needed to evaluate the safety and efficacy of NPC 15669 in humans.
Q8: What is the molecular formula and weight of NPC 15669?
A8: The molecular formula of NPC 15669 is C22H23NO4, and its molecular weight is 365.42 g/mol.
Q9: Is there information available regarding the spectroscopic data or material compatibility of NPC 15669?
A9: The provided research articles primarily focus on the biological activity and mechanisms of action of NPC 15669. Specific details regarding spectroscopic data, material compatibility, and stability under various conditions require further investigation.
Q10: Is there information on how modifications to the NPC 15669 structure affect its activity?
A10: While the provided research does not extensively explore SAR, one study mentioned that a related analog, N-[9H-fluoren-9-ylmethoxy)carbonyl]glycine, which lacks the dimethyl substitution on the fluorene ring, did not inhibit leukocyte recruitment or improve survival in the sepsis model. [] This suggests that the dimethyl substitution on the fluorene ring might be crucial for the biological activity of NPC 15669. Further research is needed to elucidate the specific structural features critical for its activity and to explore potential modifications for improving its efficacy and safety profile.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.